6-Methylpyrazine-2-carbonitrile

Overview

Description

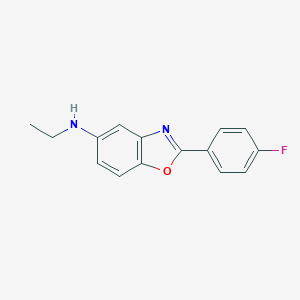

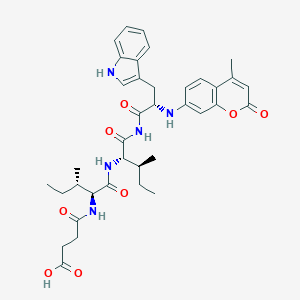

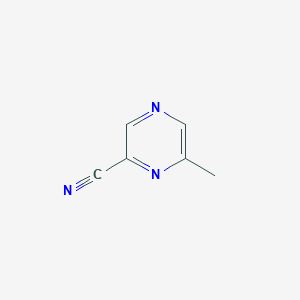

6-Methylpyrazine-2-carbonitrile is a compound that belongs to the class of organic compounds known as pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The specific structure of 6-methylpyrazine-2-carbonitrile includes a methyl group attached to the pyrazine ring and a nitrile group at the second position. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, a catalyst-free grinding method has been developed for the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, which involves the condensation of substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile . Another study reports the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives using an ultrasound-promoted multicomponent reaction that is both catalyst-free and regioselective . These methods highlight the versatility and efficiency of modern synthetic approaches to pyrazine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be elucidated using various spectroscopic techniques. X-ray diffraction has been employed to determine the solid-state structure of related compounds . Additionally, Density Functional Theory (DFT) calculations have been used to optimize geometric parameters and to predict vibrational frequencies, which are then compared with experimental FT-IR and Laser-Raman spectroscopic data . These studies provide a comprehensive understanding of the molecular structure and confirm the synthesized compounds' identities.

Chemical Reactions Analysis

Pyrazine derivatives undergo a variety of chemical reactions, often leading to the formation of complex heterocyclic systems. For example, 6-methylchromone-3-carbonitrile reacts with different nucleophilic reagents to yield a range of heterocyclic compounds through mechanisms such as ring opening and cycloaddition . The reactivity of these compounds under nucleophilic conditions can lead to unexpected products and provides insights into the chemical transformations of pyrazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. Studies have investigated the photophysical properties using DFT and Time-Dependent DFT (TD-DFT) to calculate absorption spectra and understand the non-linear optical properties of compounds like 6-Amino-2-methylpyridine-3-carbonitrile . The solvent effects on absorption and emission spectra have also been explored, providing valuable information on the environmental sensitivity of these compounds .

Scientific Research Applications

Chemical Synthesis and Reactivity

6-Methylpyrazine-2-carbonitrile is used in various chemical syntheses. It reacts with phosphorus oxychloride to form tricyclic compounds and undergoes addition with organomagnesium compounds. These reactions are fundamental in the synthesis of methyl methylpyrazinyl ketones, highlighting the compound's versatility in creating complex molecular structures (Schwaiger & Ward, 2010).

Corrosion Inhibition

Derivatives of 6-Methylpyrazine-2-carbonitrile have shown significant efficacy as corrosion inhibitors. For instance, certain pyranopyrazole derivatives have demonstrated high corrosion inhibition efficiency, up to 96.1%, for mild steel in acidic solutions. These inhibitors follow the Langmuir adsorption isotherm and their efficacy is temperature dependent (Yadav et al., 2016).

Synthesis of Complex Heterocyclic Compounds

6-Methylpyrazine-2-carbonitrile is a precursor in the synthesis of various heterocyclic compounds. It's involved in complex synthesis pathways leading to the formation of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives. These compounds have various applications, especially in material science and pharmaceuticals (Aly, 2006).

Optical and Spectroscopic Analysis

The compound has been studied for its optical and spectroscopic properties. It's been analyzed using X-ray diffraction, IR, NMR, and electronic spectroscopy. These studies are crucial for understanding the compound's structural features and potential applications in material science (Jukić et al., 2010).

Photophysical Properties and Non-Linear Optical Properties

6-Methylpyrazine-2-carbonitrile has been studied for its photophysical properties using Density Functional Theory (DFT). The study provides insights into the compound's electronic structure, which is pivotal for applications in photonics and telecommunications (Sakthi et al., 2017).

Safety And Hazards

properties

IUPAC Name |

6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-3-8-4-6(2-7)9-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXUBMYIEQIRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632172 | |

| Record name | 6-Methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylpyrazine-2-carbonitrile | |

CAS RN |

136309-04-1 | |

| Record name | 6-Methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)

![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)

![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)